molecular formula C12H16N2O B11898270 N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B11898270
M. Wt: 204.27 g/mol
InChI Key: LWMJSKPGPVFCLP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide: is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by a quinoline ring system that is partially saturated and substituted with a carboxamide group at the fourth position and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach involves the acid-catalyzed one-pot conversion of N-arylimines and electron-rich dienophiles to produce 1,2,3,4-tetrahydroquinoline derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to fully saturated tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom and the carboxamide group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

Research has indicated that derivatives of quinoline-4-carboxamides exhibit potent antimalarial properties. A notable study highlighted the efficacy of a quinoline-4-carboxamide derivative with a novel mechanism of action against Plasmodium falciparum, demonstrating low nanomolar potency in vitro and excellent oral efficacy in vivo, particularly in mouse models of malaria . The compound inhibited translation elongation factor 2 in the parasite, showcasing its potential as a new chemotherapeutic agent against malaria.

Anticancer Properties

Tetrahydroquinoline derivatives have been investigated for their anticancer activities. A series of compounds incorporating the tetrahydroquinoline structure were synthesized and tested against various cancer cell lines, including HCT-116 and MCF-7. Many of these compounds exhibited significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 µg/mL . Mechanisms of action included inhibition of tyrosine kinases and induction of apoptosis, making them promising candidates for further development in cancer therapy.

Nitric Oxide Synthase Inhibition

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has been studied for its ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. Compounds derived from tetrahydroquinoline were shown to selectively inhibit nNOS with high potency, demonstrating potential therapeutic effects in conditions like neuropathic pain and migraine . One compound was effective in reversing thermal hyperalgesia in animal models at doses as low as 30 mg/kg.

Antioxidant and Antimicrobial Properties

Tetrahydroquinoline derivatives have also been explored for their antioxidant capabilities and as antimicrobial agents. The structural diversity within this class allows for modifications that enhance these properties, making them suitable candidates for further research in both pharmaceutical and agricultural applications .

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations. Recent advances have focused on cleaner synthetic routes that enhance yield and reduce environmental impact .

Structure-Activity Relationships

A comprehensive structure-activity relationship (SAR) analysis has been conducted on tetrahydroquinoline derivatives to identify key structural features that contribute to their biological activity. Variations in substituents at different positions on the ring system have been correlated with changes in potency against specific biological targets .

Data Tables

Application AreaCompound ActivityReference
AntimalarialLow nanomolar potency against P. falciparum
AnticancerIC50 values 1.9 - 7.52 µg/mL against HCT-116
nNOS InhibitionPotent inhibition with reversal of hyperalgesia
AntioxidantPotential antioxidant properties

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl and carboxamide groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • NF-κB Inhibition : Tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. This inhibition is crucial in modulating inflammatory responses and has implications for cancer therapy. For instance, synthesized derivatives of 1,2,3,4-tetrahydroquinoline demonstrated significant inhibition of NF-κB activity with IC50 values as low as 0.70 µM .
  • Cytotoxicity Against Cancer Cells : Several studies have reported the cytotoxic effects of tetrahydroquinoline derivatives on various human cancer cell lines. For example, compounds derived from this scaffold exhibited potent cytotoxicity against cell lines such as NCI-H23 and MDA-MB-231, with some derivatives showing over 50 times the potency compared to reference compounds .
  • Anti-inflammatory Properties : Research indicates that tetrahydroquinoline derivatives can suppress pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated cells. This suggests their potential use in treating inflammatory diseases .

Synthesis and Evaluation

A series of novel derivatives were synthesized and evaluated for their biological activities:

CompoundNF-κB IC50 (µM)Cytotoxicity (GI50)Target Cell Lines
6g0.70< 10 nMNCI-H23
6f0.90< 15 nMMDA-MB-231
4a>10>100 nMVarious

These results highlight the significant variability in biological activity based on structural modifications to the tetrahydroquinoline core .

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects of tetrahydroquinoline derivatives on the NCI-60 cancer cell line panel, several compounds demonstrated GI50 values below 40 nM across multiple cancer types including leukemia and breast cancer .
  • In Vivo Efficacy : A specific derivative was tested in an MDA-MB-435 xenograft model where it showed significant antitumor effects at a dose of 75 mg/kg administered three times a week. The treatment resulted in a notable reduction in tumor size compared to controls .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

InChI

InChI=1S/C12H16N2O/c1-14(2)12(15)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,7-8H2,1-2H3

InChI Key

LWMJSKPGPVFCLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCNC2=CC=CC=C12

Origin of Product

United States

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